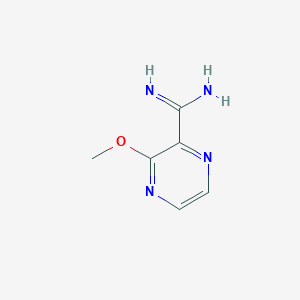

3-Methoxypyrazine-2-carboximidamide

CAS No.:

Cat. No.: VC16473337

Molecular Formula: C6H8N4O

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N4O |

|---|---|

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 3-methoxypyrazine-2-carboximidamide |

| Standard InChI | InChI=1S/C6H8N4O/c1-11-6-4(5(7)8)9-2-3-10-6/h2-3H,1H3,(H3,7,8) |

| Standard InChI Key | ZUEQLOKLSTUHKE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=CN=C1C(=N)N |

Introduction

Structural and Chemical Identity

Molecular Architecture

3-Methoxypyrazine-2-carboximidamide belongs to the pyrazine family, a class of nitrogen-containing heterocycles known for their aromaticity and electron-deficient nature. The compound’s structure features:

-

A pyrazine ring (C₄H₄N₂) providing a planar, six-π-electron system.

-

A methoxy group (-OCH₃) at the 3-position, enhancing electron density at the adjacent nitrogen atom.

-

A carboximidamide group (-C(=NH)NH₂) at the 2-position, introducing nucleophilic and hydrogen-bonding capabilities.

The IUPAC name, 3-methoxypyrazine-2-carboximidamide, explicitly defines these substituents. Its molecular formula is hypothesized to be C₆H₈N₄O, based on structural analogs such as 5-methoxypyrazine-2-carboximidamide.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₄O |

| Molecular Weight | 152.15 g/mol (calculated) |

| Functional Groups | Methoxy, Carboximidamide |

| Aromatic System | Pyrazine |

Synthesis and Preparation

Synthetic Routes

The primary synthesis method involves condensation reactions between 3-methoxy-2-pyrazinecarboxylic acid derivatives and amines or amidines. A representative pathway includes:

-

Activation of the carboxylic acid: Conversion to an acyl chloride or mixed anhydride.

-

Nucleophilic substitution: Reaction with an amidine (e.g., guanidine) in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU).

-

Solvent optimization: Methanol or ethanol facilitates carbimidate intermediate formation.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Role |

|---|---|---|

| Carboxylic Acid Activation | Thionyl chloride (SOCl₂) | Converts -COOH to -COCl |

| Condensation | Guanidine, DBU, methanol, 60°C | Forms carboximidamide linkage |

| Purification | Column chromatography | Isolates product |

Yield optimization remains unreported, though analogous syntheses achieve ~40–60% efficiency.

Challenges in Synthesis

-

Steric hindrance: The methoxy group at the 3-position may impede reaction kinetics.

-

Solubility limitations: Polar aprotic solvents (e.g., DMF) could improve intermediate stability but risk side reactions.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Behavior

The carboximidamide group (-C(=NH)NH₂) exhibits dual reactivity:

-

Protonation under acidic conditions: Enhances electrophilicity, enabling nucleophilic attacks at the carbon center.

-

Hydrolysis: In aqueous base, it may decompose to carboxylic acid derivatives, though stability data are lacking.

The methoxy group directs electrophilic substitution to the 5-position of the pyrazine ring, consistent with aromatic substitution trends.

Condensation Reactions

3-Methoxypyrazine-2-carboximidamide can participate in cyclocondensation with:

-

α,β-diketones: To form fused heterocycles (e.g., imidazopyrazines).

-

Hydrazines: Generating triazolo-pyrazine derivatives, potential kinase inhibitors.

Research Gaps and Future Directions

Priority Investigations

-

Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

-

Structure-activity relationships (SAR): Modifying substituents to enhance bioactivity.

-

Ecotoxicology: Assessing environmental impact in agricultural contexts.

Methodological Advancements

-

Catalyst development: Enantioselective synthesis for chiral derivatives.

-

Computational modeling: Predicting binding affinities using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume